
FOLFIRI regimen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FOLFIRI Regimen is a chemotherapy regimen consisting of leucovorin calcium (calcium folinate), 5-fluorouracil, and irinotecan used in the treatment of advanced-stage and metastatic colorectal cancer.
Applications De Recherche Scientifique
Composition of the FOLFIRI Regimen
- Folinic Acid (Leucovorin) : Enhances the efficacy of fluorouracil and reduces its toxicity.
- Fluorouracil (5-FU) : A pyrimidine analog that interferes with DNA synthesis.
- Irinotecan : A topoisomerase inhibitor that prevents DNA uncoiling, thereby inhibiting cancer cell replication.
Medical Uses
The primary application of the this compound is in the treatment of:
- Metastatic Colorectal Cancer : It is particularly effective as a first-line treatment for patients with advanced stages of this disease.
- Gastric Cancer : Some studies suggest its potential effectiveness in treating gastric cancer as well .
Adverse Effects
The most common side effects associated with the this compound include:
- Diarrhea : Often acute or delayed due to irinotecan.
- Neutropenia : A decrease in white blood cells, which can increase infection risk.
- Gastrointestinal Disturbances : Nausea and vomiting are also prevalent but generally manageable .
Example Case Study 1: Advanced Colorectal Cancer
A study involving 287 patients indicated that those treated with FOLFIRI experienced a significant improvement in their condition, with many achieving stable disease or partial responses. The treatment was well-tolerated, emphasizing its role as a first-line therapy .
Example Case Study 2: Gastric Cancer
In a smaller cohort study focusing on gastric cancer patients, the application of the this compound led to notable tumor reductions in several cases, although more extensive studies are needed to confirm these findings .
Comparative Efficacy
The following table summarizes key findings comparing FOLFIRI with other regimens:
Regimen | Overall Response Rate | Median Time to Progression | Median Survival |
---|---|---|---|
FOLFIRI | 31% - 35% | 7 months | 14 months |
FOLFOX4 | 34% | 7 months | 15 months |
Second-Line (NEC) | 31% (objective response) | 4 months | Not specified |
Analyse Des Réactions Chimiques
Fluorouracil (5-FU) Activation Pathways
5-FU is a pyrimidine analog that disrupts DNA/RNA synthesis via two primary pathways:
RNA-Directed Cytotoxicity
- 5-FU is converted to fluorouridine triphosphate (FUTP) through sequential phosphorylation: 5 FUOPRTFUMPphosphorylationFUTP FUTP incorporates into RNA, disrupting ribosomal processing and mRNA translation .
DNA-Directed Cytotoxicity
- 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP) , which inhibits thymidylate synthase (TS), blocking thymidine synthesis: 5 FUTPFUDRTKFdUMP FdUMP forms a stable ternary complex with TS and the reduced folate cofactor (supplied by leucovorin), causing DNA strand breaks .
Key Enzymes
Enzyme | Role in 5-FU Activation |
---|---|
Orotate phosphoribosyltransferase (OPRT) | Converts 5-FU to FUMP |
Thymidine phosphorylase (TP) | Converts 5-FU to fluorodeoxyuridine (FUDR) |
Thymidine kinase (TK) | Phosphorylates FUDR to FdUMP |
Irinotecan Metabolism and DNA Damage
Irinotecan is a prodrug converted to its active metabolite SN-38 by carboxylesterases:IrinotecancarboxylesteraseSN 38SN-38 inhibits topoisomerase I , stabilizing DNA-topoisomerase complexes and inducing double-strand breaks during replication .
Pharmacodynamic Effects
- SN-38’s potency is 100–1,000× greater than irinotecan .
- Glucuronidation by UGT1A1 inactivates SN-38, but genetic polymorphisms (e.g., UGT1A1*28) increase toxicity risk .
Leucovorin’s Synergistic Role
Leucovorin (folinic acid) enhances 5-FU’s TS inhibition by stabilizing the FdUMP-TS complex. It increases intracellular reduced folate pools, prolonging ternary complex formation and maximizing DNA damage .
Combined Cytotoxic Effects
The this compound leverages cross-talk between 5-FU and irinotecan:
Component | Mechanism | Interaction Outcome |
---|---|---|
5-FU | Depletes thymidine pools | Synergizes with irinotecan-induced DNA damage |
Irinotecan | Induces DNA strand breaks | Enhances 5-FU incorporation into DNA |
Leucovorin | Boosts FdUMP-TS binding | Amplifies TS inhibition by 5-FU |
Mathematical Modeling Insights
A data-driven model of FOLFIRI’s tumor microenvironment interactions highlights:
- 5-FU’s cytotoxic effect: dtdC=−δ5FUC
- Irinotecan’s effect: dtdC=−δIrinotecanC
- Combined decay rate: δcombined=δ5FU+δIrinotecan+δIFN
Resistance and Toxicity Considerations
- 5-FU Resistance : Upregulation of dihydropyrimidine dehydrogenase (DPD) accelerates 5-FU catabolism .
- Irinotecan Toxicity : UGT1A1 deficiency increases SN-38 exposure, raising diarrhea/neutropenia risks .
Comparative Efficacy Data
Regimen | Median Progression-Free Survival (PFS) | Grade 3–4 Neutropenia |
---|---|---|
FOLFIRI | 3.5 months | 47.7% |
Irinotecan | 3.7 months | 21.7% |
Propriétés
Numéro CAS |
1000669-05-5 |
---|---|
Formule moléculaire |
C57H64FN13O15 |
Poids moléculaire |
1190.21 |
Nom IUPAC |
(4-(((2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate and 5-fluoropyrimidine-2,4(1H,3H)-dione (1:1:1) |
InChI |
1S/C33H38N4O6.C20H23N7O7.C4H3FN2O2/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;5-2-1-6-4(9)7-3(2)8/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);1H,(H2,6,7,8,9)/t33-;12?,13-;/m00./s1 |
Clé InChI |
JYEFSHLLTQIXIO-SMNQTINBSA-N |
SMILES |
O=C(O)[C@@H](NC(c1ccc(NCC2CNc(c3N2C=O)[nH]c(N)nc3=O)cc1)=O)CCC(O)=O.O=c([nH]cc4F)[nH]c4=O.O=C5[C@](O)(CC)c(c6CO5)cc7n(Cc8c(CC)c9cc(OC(N%10CCC(N%11CCCCC%11)CC%10)=O)ccc9nc87)c6=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FOLFIRI Regimen; FOLFIRI; 5-Fluorouracil mixture with Folinic acid and Irinotecan; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.